N-(4-bromo-3-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Descripción
N-(4-bromo-3-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 349131-53-9) is a 1,2-oxazole derivative characterized by a brominated and methyl-substituted phenyl ring at the 4-position of the oxazole core and a 2,6-dichlorophenyl substituent at the 3-position. Its molecular formula is C₁₈H₁₃BrCl₂N₂O₂, with a molecular weight of 440.12 g/mol .
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2O2/c1-9-8-11(6-7-12(9)19)22-18(24)15-10(2)25-23-17(15)16-13(20)4-3-5-14(16)21/h3-8H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAJSWKTVAVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the oxazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Analogous Compounds
The compound shares structural motifs with several 1,2-oxazole derivatives, differing primarily in substituents on the aromatic rings and the carboxamide side chain. Below is a systematic comparison:
Substituent Variations on the Aromatic Rings
- N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 1024146-21-1) Key difference: Replacement of the 4-bromo-3-methylphenyl group with a 3-cyano-4-methylphenyl group. Molecular formula: C₁₉H₁₃Cl₂N₃O₂; Molecular weight: 386.23 g/mol.
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 331848-15-8)
3-(2,6-dichlorophenyl)-N-[4-(trifluoromethylsulfanyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS: 866050-87-5)
- Key difference : A trifluoromethylsulfanyl (-SCF₃) group replaces the bromo-methylphenyl substituent.
- Molecular formula : C₁₈H₁₁Cl₂F₃N₂O₂S; Molecular weight : 433.25 g/mol.
- Significance : The -SCF₃ group is both lipophilic and electron-withdrawing, which could influence pharmacokinetic properties such as membrane permeability .
Carboxamide Side Chain Modifications
- N4-[3-(dimethylamino)propyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide Key difference: A dimethylaminopropyl chain replaces the aromatic carboxamide group. Molecular formula: C₁₆H₁₉Cl₂N₃O₂; Molecular weight: 356.25 g/mol. Significance: The tertiary amine in the side chain may confer basicity, altering solubility and interaction with charged biological targets .
- Molecular formula: C₁₁H₉Cl₂N₂O₂·H₂O; Molecular weight: 294.12 g/mol (anhydrous). Significance: This analog was studied as a leflunomide derivative with immunomodulatory activity, highlighting the pharmacological relevance of the 2,6-dichlorophenyl motif .
Structural and Functional Implications
Halogenation Effects
- The bromine atom in the target compound contributes to higher molecular weight and lipophilicity compared to non-halogenated analogs. This may enhance membrane penetration but reduce aqueous solubility.
- Dichlorophenyl groups at the 3-position are conserved across analogs (e.g., ), suggesting their critical role in target binding, possibly through hydrophobic or halogen-bonding interactions.
Pharmacokinetic and Physicochemical Properties
| Compound (CAS) | LogP* | Water Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 349131-53-9 (Target compound) | ~4.5 | <0.1 (predicted) | 440.12 |
| 1024146-21-1 (Cyano analog) | ~3.8 | ~0.3 | 386.23 |
| 866050-87-5 (SCF₃ analog) | ~5.2 | <0.05 | 433.25 |
| 331848-15-8 (Acetyl analog) | ~3.2 | ~0.5 | 389.24 |
*Predicted using fragment-based methods.
- Key trends :
- Bromine and trifluoromethylsulfanyl groups increase LogP, reducing solubility.
- Polar groups (e.g., -CN, -COCH₃) improve solubility but may compromise blood-brain barrier penetration.
Research and Application Context
- Immunomodulation: Leflunomide analogs (e.g., ) target dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.
- Pesticidal Activity : Some dichlorophenyl oxazoles (e.g., ) act as propanil metabolites or fungicides.
- Receptor Agonism/Antagonism : The TGR5 receptor agonist (CAS: 1197300-24-5) shares a dichlorophenyl-oxazole scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
